DB1976

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

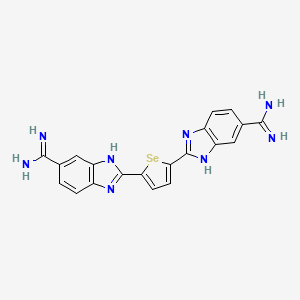

Molecular Formula |

C20H16N8Se |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide |

InChI |

InChI=1S/C20H16N8Se/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28) |

InChI Key |

NXECULIQZLOKFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DB1976: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1976 is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1 (also known as Spi-1).[1][2] As a member of the E26 transformation-specific (ETS) family of transcription factors, PU.1 is a critical regulator of gene expression in hematopoietic cell development and differentiation, particularly in the myeloid and B-lymphoid lineages.[3] Dysregulation of PU.1 activity is implicated in various hematological malignancies, most notably Acute Myeloid Leukemia (AML).[4][5] this compound represents a promising pharmacological tool for studying PU.1 function and a potential therapeutic agent for diseases driven by aberrant PU.1 activity. This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Mechanism of Action: Allosteric Inhibition of PU.1-DNA Binding

This compound is a heterocyclic dication and a selenophene analog of DB270.[1][2] Its primary mechanism of action is the inhibition of the interaction between the PU.1 transcription factor and its cognate DNA binding sites.[1][4] Unlike a competitive inhibitor that would directly bind to the protein, this compound targets the DNA itself.

Specifically, this compound exhibits a strong affinity and selectivity for the AT-rich sequences that flank the core 5'-GGAA-3' consensus motif recognized by the ETS domain of PU.1.[2] By binding to the minor groove of these flanking regions, this compound induces a conformational change in the DNA, which in turn allosterically inhibits the binding of PU.1.[4] This mode of action effectively prevents PU.1 from associating with the promoter and enhancer regions of its target genes, thereby inhibiting PU.1-dependent gene transactivation.[2][6] A key feature of this compound is that it does not exhibit significant binding to the PU.1 protein itself, which contributes to its specific inhibitory effect on the PU.1/DNA complex.[6]

The inhibition of PU.1-mediated transcription by this compound leads to several downstream cellular effects, most notably the induction of apoptosis and a reduction in cell viability and clonogenic capacity in cancer cells that are dependent on PU.1 signaling, such as AML cells.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound from in vitro and cellular assays.

| Parameter | Value | Assay | Notes |

| IC50 (PU.1 Binding Inhibition) | 10 nM | Surface Plasmon Resonance (SPR) | In vitro inhibition of PU.1 binding to its DNA target.[2] |

| Kd (this compound-λB DNA Affinity) | 12 nM | Not Specified | High affinity for the λB DNA motif, a known PU.1 binding site.[2] |

| IC50 (PU.1-dependent Transactivation) | 2.4 µM | Reporter Gene Assay | Inhibition of PU.1-mediated gene expression in HEK293 cells.[2] |

Table 1: In Vitro Activity of this compound.

| Cell Line/Cell Type | Parameter | Value | Assay |

| PU.1 URE-/- AML cells | IC50 (Growth Inhibition) | 105 µM | Cell Viability Assay |

| Normal Hematopoietic Cells | IC50 (Growth Inhibition) | 334 µM | Cell Viability Assay |

| Murine PU.1 URE-/- AML cells | Apoptosis Induction | 1.6-fold increase | Flow Cytometry (Annexin V) |

| Human MOLM13 cells | Apoptosis Induction | Similar to murine AML cells | Flow Cytometry (Annexin V) |

| Primary Human AML cells | Viable Cell Decrease | 81% (mean) | Cell Viability Assay |

| Primary Human AML cells | Clonogenic Capacity Decrease | 36% (mean) | Clonogenic Assay |

| Primary Human AML cells | Apoptosis Induction | 1.5-fold increase (average) | Flow Cytometry (Annexin V) |

Table 2: Cellular Activity of this compound in AML and Normal Hematopoietic Cells.[2]

Signaling Pathway

The signaling pathway affected by this compound is the transcriptional regulation network controlled by PU.1. By inhibiting PU.1, this compound disrupts the expression of a multitude of downstream target genes essential for the proliferation and survival of specific hematopoietic lineages.

Caption: Inhibition of PU.1 by this compound at the DNA level, leading to altered gene expression and cellular outcomes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Surface Plasmon Resonance (SPR) for PU.1-DNA Binding Inhibition

This protocol is adapted from methodologies used for studying protein-DNA-small molecule interactions.[7][8][9][10]

Objective: To determine the in vitro inhibition of PU.1 binding to its DNA recognition site by this compound.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Streptavidin

-

Biotinylated DNA oligonucleotide containing the PU.1 binding site (e.g., λB motif)

-

Purified recombinant PU.1 ETS domain

-

This compound

-

SPR running buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.005% P20 surfactant)

-

Immobilization buffers (e.g., EDC/NHS, ethanolamine)

Procedure:

-

Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Ligand Immobilization: Immobilize streptavidin to the activated surface. Inject the biotinylated DNA oligonucleotide over the streptavidin-coated surface to achieve a stable baseline. A reference flow cell should be prepared similarly but without the DNA ligand.

-

Protein Binding: Inject a constant concentration of the purified PU.1 ETS domain over the DNA-immobilized surface until a stable association signal is reached.

-

Inhibition Assay: Co-inject the same concentration of PU.1 with varying concentrations of this compound.

-

Data Analysis: Measure the decrease in the SPR signal (response units, RU) corresponding to the displacement of PU.1 from the DNA by this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for assessing this compound-mediated inhibition of PU.1-DNA binding using SPR.

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of AML cell lines.[4]

Objective: To determine the IC50 of this compound for growth inhibition in AML and normal hematopoietic cells.

Materials:

-

AML cell lines (e.g., PU.1 URE-/- AML, MOLM13) and normal hematopoietic cells

-

Complete cell culture medium

-

96-well microplates

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Clonogenic Assay

This protocol is designed for assessing the effect of this compound on the colony-forming ability of AML cells.[11][12][13]

Objective: To determine the effect of this compound on the self-renewal capacity of AML progenitor cells.

Materials:

-

AML cells

-

Complete cell culture medium

-

This compound

-

Methylcellulose-based medium (e.g., MethoCult™)

-

35 mm culture dishes

Procedure:

-

Cell Treatment: Treat the AML cells with this compound or vehicle (DMSO) for a specified period (e.g., 48 hours).

-

Cell Plating: After treatment, wash the cells and resuspend them in complete medium. Mix the cells with the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).

-

Incubation: Plate the cell-methylcellulose mixture into 35 mm dishes and incubate for 10-14 days at 37°C in a humidified 5% CO2 incubator.

-

Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) in each dish using an inverted microscope.

-

Data Analysis: Express the number of colonies in the this compound-treated group as a percentage of the vehicle-treated control group.

Apoptosis Assay by Flow Cytometry

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.[1][14][15]

Objective: To measure the percentage of apoptotic and necrotic cells in a population of AML cells following treatment with this compound.

Materials:

-

AML cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat AML cells with this compound or vehicle (DMSO) for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and suspension cells, wash them with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Gate the cell populations based on their fluorescence signals:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells Calculate the percentage of cells in each quadrant.

-

Caption: Step-by-step workflow for the detection of apoptosis induced by this compound.

Conclusion

This compound is a well-characterized inhibitor of the transcription factor PU.1. Its mechanism of action, involving allosteric inhibition of PU.1-DNA binding through interaction with the minor groove of DNA, is supported by robust in vitro and cellular data. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its potential as a therapeutic agent in diseases characterized by aberrant PU.1 activity. The quantitative data and visual representations of its mechanism and experimental workflows are intended to facilitate a deeper understanding and application of this important research compound.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. portlandpress.com [portlandpress.com]

- 10. affiniteinstruments.com [affiniteinstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. stemcellthailand.org [stemcellthailand.org]

- 14. scispace.com [scispace.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Role of DB1976: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB1976 is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1][2][3] As a selenophene analog of DB270, this heterocyclic dication demonstrates strong affinity and selectivity for AT-rich DNA sequences, which are characteristic of PU.1 binding sites.[4] By competitively binding to the minor groove of these DNA regions, this compound allosterically prevents PU.1 from engaging with its target DNA, thereby inhibiting PU.1-dependent gene transactivation.[5] This inhibitory action leads to significant downstream cellular effects, most notably the induction of apoptosis in malignant cells, positioning this compound as a compound of interest in oncology, particularly for hematological malignancies like Acute Myeloid Leukemia (AML).[6]

Core Mechanism of Action

This compound functions as a competitive inhibitor of the ETS-family transcription factor PU.1. The primary mechanism involves its high-affinity binding to the minor groove of AT-rich DNA sequences, which are frequently found flanking the core 5'-GGAA-3' consensus motif of PU.1 binding sites.[1][4][5] This binding by this compound induces a conformational change in the DNA, rendering the site incompatible for PU.1 binding.[5] Consequently, this compound effectively displaces DNA-bound PU.1 and prevents its association with target gene promoters, leading to the downregulation of PU.1-regulated genes.[4]

The following diagram illustrates the inhibitory mechanism of this compound on the PU.1 signaling pathway.

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Binding Affinity and Inhibition

| Parameter | Value | Target | Assay | Reference |

| IC50 | 10 nM | PU.1 Binding | Surface Plasmon Resonance (SPR) | [1][2][3] |

| KD | 12 nM | This compound-λB DNA Complex | Surface Plasmon Resonance (SPR) | [1][2][3] |

Table 2: Cellular Activity and Cytotoxicity

| Parameter | Value | Cell Line / Condition | Assay | Reference |

| IC50 | 2.4 µM | PU.1-dependent reporter in HEK293 cells | Reporter Gene Assay | |

| IC50 | 105 µM | PU.1 URE-/- AML cells | Cell Growth Assay | |

| IC50 | 334 µM | Normal hematopoietic cells | Cell Growth Assay | |

| Apoptosis Induction | 1.6-fold increase | Murine PU.1 URE-/- AML cells | Apoptosis Assay | |

| Apoptosis Induction | 1.5-fold increase (average) | Primary human AML cells | Apoptosis Assay | |

| Viable Cell Decrease | 81% (mean) | Primary human AML cells | Viability Assay | |

| Clonogenic Capacity Decrease | 36% (mean) | Primary human AML cells | Clonogenic Assay |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to determine the binding affinity and kinetics of this compound to its DNA target and its ability to inhibit the PU.1-DNA interaction.

Objective: To quantify the dissociation constant (KD) of this compound binding to a target DNA sequence (e.g., λB motif) and the IC50 for the inhibition of PU.1 binding to the same DNA.

Materials:

-

Biacore T200 or similar SPR instrument

-

CM5 sensor chip

-

Streptavidin

-

Biotinylated DNA oligo containing the PU.1 binding site (e.g., λB motif)

-

Recombinant PU.1 protein

-

This compound

-

Running Buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the CM5 chip using a standard amine coupling kit (EDC/NHS).

-

Immobilize streptavidin onto the chip surface.

-

Inject the biotinylated DNA oligo over the streptavidin-coated surface to achieve a stable capture level.

-

A reference flow cell should be prepared similarly but without the DNA oligo to allow for background subtraction.

-

-

This compound Binding Analysis (KD Determination):

-

Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 100 nM).

-

Inject each concentration of this compound over the DNA-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time, followed by a dissociation phase with running buffer.

-

Regenerate the surface between cycles if necessary.

-

Analyze the resulting sensorgrams by subtracting the reference cell data from the active cell data.

-

Determine the equilibrium binding responses and fit to a 1:1 steady-state affinity model to calculate the KD.

-

-

PU.1 Inhibition Assay (IC50 Determination):

-

First, establish the binding of a constant concentration of PU.1 protein to the immobilized DNA.

-

Prepare a dilution series of this compound.

-

Pre-incubate the constant concentration of PU.1 with each concentration of this compound before injection over the chip.

-

Inject the mixtures and measure the binding response of PU.1.

-

Plot the PU.1 binding response against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

The following diagram outlines the workflow for the SPR-based inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 of this compound in cancer cell lines (e.g., MOLM13).

Materials:

-

AML cell lines (e.g., MOLM13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine cell density and viability using a hemocytometer and trypan blue.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the appropriate wells (resulting in a final volume of 200 µL). Include vehicle-only (e.g., DMSO) control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

Objective: To measure the induction of apoptosis in AML cells treated with this compound.

Materials:

-

AML cell lines (e.g., MOLM13)

-

Complete cell culture medium

-

This compound

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in a 6-well plate at an appropriate density and allow them to adhere or stabilize for 24 hours.

-

Treat the cells with this compound at a predetermined concentration (e.g., at or near the IC50) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to distinguish between different cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

The following diagram provides a logical overview of the apoptosis data analysis.

Conclusion

This compound is a well-characterized inhibitor of the transcription factor PU.1. Its mechanism of action, centered on competitive DNA binding, leads to the suppression of PU.1-mediated gene expression and the subsequent induction of apoptosis in cancer cells. The quantitative data robustly support its potency and cellular efficacy, particularly in AML models. The provided experimental protocols offer a foundational framework for the further investigation and characterization of this compound and similar compounds in drug discovery and development settings.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

The Biological Activity of DB1976: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1976 is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1][2][3][4][5] As a selenophene analog of DB270, this compound demonstrates significant promise in therapeutic areas where the dysregulation of PU.1 activity is a key pathological driver, particularly in acute myeloid leukemia (AML).[6] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the transcription factor PU.1.[7] PU.1 is a member of the Ets family of transcription factors and plays a crucial role in the development of myeloid and B-lymphoid cell lineages.[8][9] It binds to DNA sequences containing a purine-rich core, 5'-GGAA-3', through its conserved Ets domain.[1][5] this compound exerts its inhibitory effect by binding to the minor groove of AT-rich sequences that flank the PU.1 binding sites on DNA.[3][7] This binding induces a conformational change in the DNA, which allosterically prevents PU.1 from successfully binding to its cognate recognition site, thereby inhibiting its transcriptional activity.[1][6]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Target | Reference |

| IC50 | 10 nM | In vitro PU.1 Binding Assay | PU.1-DNA Interaction | [1][2][3][4][5] |

| Kd | 12 nM | Surface Plasmon Resonance | This compound-λB DNA Complex | [1][2][3][4][5] |

| IC50 | 2.4 µM | Reporter Gene Assay | PU.1-dependent Transactivation | [2][3] |

| IC50 | 105 µM | Cell Viability Assay | PU.1 URE–/– AML Cells | [2][3] |

| IC50 | 334 µM | Cell Viability Assay | Normal Hematopoietic Cells | [2][3] |

Table 1: In Vitro and Cellular Activity of this compound

| Cell Line | Effect of this compound Treatment | Quantitative Change | Reference |

| Murine PU.1 URE–/– AML Cells | Increased Apoptosis | 1.6-fold increase | [2][3] |

| Human MOLM13 Cells | Increased Apoptosis | Similar to murine AML cells | [2][3] |

| Primary Human AML Cells | Decreased Viable Cells | 81% mean decrease | [2][3] |

| Primary Human AML Cells | Decreased Clonogenic Capacity | 36% mean decrease | [2][3] |

| Primary Human AML Cells | Increased Apoptosis | 1.5-fold mean increase | [2][3] |

Table 2: Effects of this compound on AML Cells

Key Signaling Pathway: PU.1 Inhibition-Induced Apoptosis

This compound-mediated inhibition of PU.1 leads to the induction of apoptosis in AML cells. This is achieved through the modulation of key downstream target genes of PU.1 that are involved in cell survival and apoptosis. A simplified representation of this signaling pathway is depicted below.

Caption: this compound inhibits PU.1, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to its target DNA sequence.

Materials:

-

Biacore instrument

-

CM5 sensor chip

-

Streptavidin

-

Biotinylated λB DNA probe (containing the PU.1 binding site)

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize streptavidin on the CM5 sensor chip surface according to the manufacturer's protocol.

-

Capture the biotinylated λB DNA probe on the streptavidin-coated surface.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in resonance units (RU) to measure the binding of this compound to the DNA.

-

After each injection, regenerate the sensor surface to remove bound this compound.

-

Analyze the binding data using appropriate software to calculate the association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (Kd).

DNase I Footprinting Assay

Objective: To identify the specific binding site of this compound on the DNA and confirm its inhibitory effect on PU.1 binding.

Materials:

-

DNA probe containing the PU.1 binding site, end-labeled with a radioactive or fluorescent tag

-

Recombinant PU.1 protein

-

This compound

-

DNase I

-

Reaction buffer

-

Stop solution

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Incubate the end-labeled DNA probe with or without PU.1 protein in the presence of varying concentrations of this compound.

-

Allow the binding reaction to reach equilibrium.

-

Add a limited amount of DNase I to partially digest the DNA.

-

Stop the reaction by adding a stop solution.

-

Separate the DNA fragments by denaturing PAGE.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The region where PU.1 binds will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments). The disappearance of this footprint in the presence of this compound indicates competitive inhibition.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.

Materials:

-

AML cell lines (e.g., PU.1 URE–/– AML, MOLM13)

-

This compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Culture AML cells to the desired density.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To measure the changes in the expression of PU.1 downstream target genes upon this compound treatment.

Materials:

-

AML cell lines

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qRT-PCR master mix

-

Primers for target genes (e.g., c-myc, bcl-2, TRAIL) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Treat AML cells with this compound or vehicle control.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using the cDNA, specific primers for the target and housekeeping genes, and a qRT-PCR master mix.

-

Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the housekeeping gene.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for a typical in vitro binding assay and a cellular activity study for this compound.

Caption: Workflow for in vitro binding analysis of this compound.

Caption: Workflow for cellular activity assessment of this compound.

Conclusion

This compound is a well-characterized inhibitor of the transcription factor PU.1 with potent activity against AML cells. Its mechanism of action, involving the allosteric inhibition of PU.1-DNA binding, has been elucidated through a variety of biochemical and cellular assays. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating and utilizing this compound as a potential therapeutic agent. The provided visualizations of the key signaling pathway and experimental workflows serve to further clarify the biological context and practical application of this promising compound.

References

- 1. ashpublications.org [ashpublications.org]

- 2. PU.1 induces apoptosis in myeloma cells through direct transactivation of TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinctive and indispensable roles of PU.1 in maintenance of hematopoietic stem cells and their differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Down-regulation of c-myc and bcl-2 gene expression in PU.1-induced apoptosis in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PU.1 enforces quiescence and limits hematopoietic stem cell expansion during inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action of Hematopoietic Transcription Factor PU.1 in Initiation of T-Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PU.1 (Spi-1) autoregulates its expression in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

DB1976: A Potent Inducer of Apoptosis Through PU.1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DB1976 is a novel small molecule, a selenophene analog of DB270, that has demonstrated significant potential as a therapeutic agent through its ability to induce apoptosis in cancer cells, particularly in the context of Acute Myeleloid Leukemia (AML).[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in the induction of apoptosis. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways affected by this compound, along with experimental protocols for its study.

Introduction to this compound

This compound is a potent, cell-permeable inhibitor of the transcription factor PU.1.[1][2] PU.1 is a critical regulator of myeloid and B-lymphoid cell development and is often dysregulated in hematologic malignancies like AML.[1] By binding to the minor groove of DNA at AT-rich sequences flanking the PU.1 binding sites, this compound allosterically inhibits the interaction of PU.1 with its target DNA.[2][3] This disruption of PU.1-DNA binding leads to the downregulation of canonical PU.1 transcriptional targets, ultimately triggering apoptosis in PU.1-dependent cancer cells.[2][3]

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting PU.1 and inducing apoptosis has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay/Context | Reference |

| PU.1 Binding Inhibition (IC50) | 10 nM | In vitro biochemical assay | [1][2] |

| PU.1/DNA Complex Inhibition (KD) | 12 nM | In vitro biophysical assay | [1][2] |

| PU.1-dependent Transactivation Inhibition (IC50) | 2.4 µM | Reporter assay in PU.1-negative HEK293 cells | [1] |

| Growth Inhibition of PU.1 URE-/- AML cells (IC50) | 105 µM | Cell viability assay | [1] |

| Growth Inhibition of normal hematopoietic cells (IC50) | 334 µM | Cell viability assay | [1] |

| Cell Line/Model | Treatment | Effect on Apoptosis | Reference |

| Murine PU.1 URE-/- AML cells | This compound | 1.6-fold increase in apoptotic cells | [1] |

| Human MOLM13 cells | This compound | Similar effects to murine AML cells | [1] |

| Primary human AML cells | This compound | 1.5-fold average increase in the apoptotic cell fraction | [1] |

| MOLM13 and Kasumi-1 cells | PU.1 knockdown | Increased apoptotic fraction | [2] |

Signaling Pathways of this compound-Induced Apoptosis

The primary mechanism of this compound-induced apoptosis is through the inhibition of the transcription factor PU.1. This initiates a cascade of events that can involve both the intrinsic and extrinsic apoptotic pathways.

The Central Role of PU.1 Inhibition

PU.1 is a master regulator of gene expression in hematopoietic cells. Its inhibition by this compound disrupts the normal transcriptional program, leading to cell cycle arrest and apoptosis. The following diagram illustrates the initial steps of this compound's mechanism of action.

Caption: Mechanism of PU.1 inhibition by this compound.

Involvement of the Extrinsic and Intrinsic Apoptosis Pathways

While the precise signaling cascade downstream of PU.1 inhibition by this compound is still under investigation, evidence suggests the involvement of both extrinsic and intrinsic apoptotic pathways. PU.1 inhibition has been linked to the modulation of the NF-κB pathway and the expression of TRAIL receptors, key components of the extrinsic pathway. Furthermore, changes in the expression of Bcl-2 family proteins, central regulators of the intrinsic pathway, have been observed.

The following diagram provides a putative model of the signaling pathways involved in this compound-induced apoptosis.

Caption: Putative signaling pathways of this compound-induced apoptosis.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments used to characterize its apoptotic effects.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or vehicle control for the indicated time.

-

Cell Harvesting:

-

For suspension cells, centrifuge the cell suspension at 300 x g for 5 minutes.

-

For adherent cells, gently trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes.

-

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Workflow Diagram:

Caption: Experimental workflow for Annexin V/PI staining.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

-

Cell Preparation: Prepare cells on slides (for microscopy) or in suspension (for flow cytometry) and fix with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS to allow entry of the TdT enzyme.

-

TdT Labeling Reaction:

-

Prepare the TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., BrdUTP followed by an anti-BrdU-FITC antibody).

-

Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified chamber.

-

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Detection:

-

For microscopy, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

For flow cytometry, resuspend the cells in a suitable buffer for analysis.

-

-

Analysis: Analyze the cells under a fluorescence microscope or by flow cytometry to detect the fluorescent signal in the nuclei of apoptotic cells.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic pathways, such as caspases and Bcl-2 family members.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of AML and potentially other cancers dependent on PU.1 activity. Its ability to potently inhibit PU.1 and induce apoptosis through a multi-faceted mechanism involving both intrinsic and extrinsic pathways highlights its potential for further development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this novel compound. Further investigation into the detailed molecular events downstream of PU.1 inhibition will be crucial for optimizing the clinical application of this compound and other PU.1 inhibitors.

References

The Allosteric Inhibition of the PU.1/DNA Complex by DB1976: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the heterocyclic dication DB1976 and the PU.1/DNA complex. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, binding characteristics, and relevant experimental protocols.

Introduction

The transcription factor PU.1 is a critical regulator of gene expression in hematopoietic cells, playing a pivotal role in myeloid and B-lymphoid differentiation.[1] Dysregulation of PU.1 has been implicated in various diseases, including acute myeloid leukemia (AML).[2] Consequently, PU.1 has emerged as a promising therapeutic target. This compound, a selenophene-containing diamidine, has been identified as a potent and cell-permeable inhibitor of PU.1.[1][3] This document elucidates the biophysical and cellular interactions of this compound with the PU.1/DNA complex.

Mechanism of Action

This compound functions as an allosteric inhibitor of the PU.1/DNA complex. Unlike competitive inhibitors that directly engage the protein's active site, this compound binds to the minor groove of DNA at AT-rich sequences that flank the core PU.1 binding motif (5'-GGAA-3').[1][3] This binding induces a conformational change in the DNA, which in turn prevents the recognition and binding of PU.1 to its cognate DNA sequence.[1] This allosteric mechanism of inhibition is a key feature of this compound's activity.

Below is a diagram illustrating the proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding and inhibitory activities of this compound.

Table 1: In Vitro Binding Affinity and Inhibition

| Parameter | Value | Method | Target | Reference |

| IC50 | 10 nM | Surface Plasmon Resonance (SPR) | PU.1 binding to λB DNA | [3][4] |

| KD | 12 nM | Not Specified | This compound affinity for λB DNA | [3][4] |

Table 2: Cellular Activity

| Parameter | Value | Cell Line | Reference |

| IC50 (PU.1-dependent transactivation) | 2.4 µM | PU.1-negative HEK293 cells | [3] |

| IC50 (Cell Growth) | 105 µM | PU.1 URE–/– AML cells | [3] |

| IC50 (Cell Growth) | 334 µM | Normal hematopoietic cells | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. In the context of this compound, it is used to quantify the inhibition of PU.1 binding to its target DNA sequence.

Experimental Workflow:

Detailed Protocol:

-

Sensor Chip Preparation: A streptavidin-coated sensor chip (e.g., Biacore SA chip) is used.

-

DNA Immobilization: Biotinylated DNA oligomers containing the high-affinity PU.1 binding site (λB motif: 5′-AATAAAAGGAAGTG-3′) are injected over the sensor surface to achieve a stable immobilization level.

-

PU.1 Binding: The purified ETS domain of the PU.1 protein is injected at a constant concentration over the DNA-functionalized surface until a stable baseline response is achieved, indicating the formation of the PU.1/DNA complex.

-

This compound Titration: A series of this compound concentrations are prepared in the running buffer. Each concentration is then injected over the sensor surface with the pre-formed PU.1/DNA complex.

-

Data Acquisition: The change in the SPR signal (measured in Response Units, RU) is monitored in real-time. A decrease in signal indicates the displacement of PU.1 from the DNA.

-

Data Analysis: The percentage of PU.1 inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is used to study the competitive displacement of a fluorescently labeled DNA probe from PU.1 by this compound.

Logical Relationship:

Detailed Protocol:

-

Reagent Preparation:

-

A fluorescently labeled DNA oligonucleotide containing the PU.1 binding site is used as the probe.

-

Purified PU.1 protein.

-

A stock solution of this compound is prepared and serially diluted.

-

-

Assay Setup: The assay is typically performed in a 96- or 384-well black plate.

-

Binding Reaction: The fluorescent DNA probe and PU.1 protein are incubated together to allow for complex formation, resulting in a high fluorescence polarization signal.

-

Inhibitor Addition: Increasing concentrations of this compound are added to the wells containing the pre-formed PU.1/DNA complex.

-

Incubation: The plate is incubated to allow the system to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The decrease in fluorescence polarization indicates the displacement of the fluorescent probe by this compound. The data is plotted as polarization versus this compound concentration to determine the IC50.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is employed to determine the cytotoxic effects of this compound on both cancerous and normal cells.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding: AML cells (e.g., PU.1 URE–/–) and normal hematopoietic cells are seeded into a 96-well plate at a predetermined density.[5]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound. Control wells with vehicle (e.g., DMSO) are also included.

-

Incubation: The plate is incubated for a specific duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours.[5] During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of this compound concentration.

Conclusion

This compound is a potent allosteric inhibitor of the PU.1/DNA complex, demonstrating significant activity both in vitro and in cellular models of acute myeloid leukemia. Its mechanism of action, which involves binding to the minor groove of DNA and inducing a conformational change that prevents PU.1 binding, represents a novel approach to targeting transcription factor activity. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the development of novel therapeutics targeting PU.1.

References

Investigating the Cell-Permeable Nature of DB1976: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1976, a selenophene-containing diamidine, has emerged as a potent and cell-permeable inhibitor of the transcription factor PU.1.[1] Its ability to traverse the cell membrane and localize within the nucleus is fundamental to its mechanism of action, which involves the disruption of PU.1-DNA interactions, leading to the induction of apoptosis in specific cancer cell lines. This technical guide provides an in-depth overview of the experimental evidence supporting the cell-permeable nature of this compound, detailing the methodologies used to assess its cellular uptake and localization. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute experiments to further investigate the properties and therapeutic potential of this promising compound.

Core Properties of this compound

This compound is a heterocyclic dication that demonstrates a strong affinity for AT-rich sequences of DNA.[1] This characteristic is central to its ability to interfere with the binding of transcription factors, such as PU.1, to their cognate DNA sites. The compound's biological activity is intrinsically linked to its capacity to enter cells and accumulate in the nucleus, where it can exert its inhibitory effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound, as reported in seminal studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (PU.1 binding) | 10 nM | In vitro PU.1 binding assay | [1] |

| KD (this compound-λB DNA affinity) | 12 nM | In vitro DNA binding assay | [1] |

| IC50 (PU.1-dependent transactivation) | 2.4 µM | PU.1-negative HEK293 cells with a reporter gene | [1] |

| Cell Line | Effect | Concentration | Observation | Reference |

| Murine PU.1 URE-/- AML cells | Increased Apoptosis | Not specified | 1.6-fold increase in apoptotic cells | [1] |

| Human MOLM13 cells | Increased Apoptosis | Not specified | Similar effects to murine AML cells | [1] |

| Primary human AML cells | Decreased Viability | Not specified | 81% mean decrease in viable cells | [1] |

| Primary human AML cells | Decreased Clonogenicity | Not specified | 36% mean decrease in clonogenic capacity | [1] |

| Primary human AML cells | Increased Apoptosis | Not specified | 1.5-fold average increase in apoptotic fraction | [1] |

| PU.1 URE-/- AML cells | Growth Inhibition (IC50) | 105 µM | Profound decrease in cell growth | [1] |

| Normal hematopoietic cells | Growth Inhibition (IC50) | 334 µM | Little effect at similar concentrations to AML cells | [1] |

Experimental Protocols

I. Assessment of Cellular Uptake and Localization by Fluorescence Microscopy

Fluorescence microscopy is a direct method to visualize the intracellular distribution of fluorescent compounds like this compound. As a diamidine, this compound exhibits intrinsic fluorescence, typically emitting in the blue region of the spectrum when excited by UV light.

Objective: To qualitatively assess the cellular uptake and subcellular localization of this compound in a relevant cell line.

Materials:

-

This compound

-

Cell line of interest (e.g., MOLM13, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (DAPI/Blue channel)

Protocol:

-

Cell Culture: Plate cells on glass coverslips in a multi-well plate at a suitable density to achieve 60-70% confluency on the day of the experiment.

-

Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM).

-

Incubation: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Washing: After incubation, aspirate the this compound-containing medium and wash the cells twice with PBS to remove any extracellular compound.

-

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional): If co-staining with intracellular antibodies is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Nuclear Counterstaining: Wash the cells twice with PBS and then incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Use the DAPI/Blue channel to detect both the DAPI signal and the intrinsic fluorescence of this compound. The co-localization of the this compound signal with the DAPI stain will indicate nuclear localization.

II. Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry allows for the high-throughput quantification of fluorescence intensity in a large population of single cells, providing a quantitative measure of compound uptake.

Objective: To quantify the cellular uptake of this compound in a cell suspension.

Materials:

-

This compound

-

Cell line of interest (grown in suspension or detached adherent cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Propidium Iodide (PI) or other viability dye to exclude dead cells

-

Flow cytometer with UV or violet laser for excitation

Protocol:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete culture medium.

-

Compound Treatment: Add this compound to the cell suspension at various concentrations (e.g., 0.5, 1, 5, 10 µM). Include an untreated control.

-

Incubation: Incubate the cells for a defined time period (e.g., 1 hour) at 37°C.

-

Washing: After incubation, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS to stop uptake and remove extracellular compound.

-

Staining: Resuspend the cell pellet in flow cytometry staining buffer. Add a viability dye such as Propidium Iodide (PI) just before analysis to distinguish live from dead cells.

-

Data Acquisition: Analyze the cells on a flow cytometer. Use a UV or violet laser for excitation and detect the emission in the blue channel (e.g., 450/50 nm bandpass filter). Record the fluorescence intensity for at least 10,000 live single-cell events per sample.

-

Data Analysis: Gate on the live, single-cell population. The geometric mean fluorescence intensity (MFI) of the this compound-treated cells in the blue channel will be proportional to the amount of intracellular compound. Compare the MFI of treated samples to the untreated control to quantify the increase in fluorescence due to this compound uptake.

Visualizations

Caption: Experimental workflow for assessing this compound cell permeability.

Caption: Proposed signaling pathway for this compound's cellular activity.

Conclusion

The available evidence strongly supports the cell-permeable nature of this compound and its subsequent localization to the nucleus. The experimental protocols detailed in this guide provide a framework for the robust investigation of these properties. By employing fluorescence microscopy and flow cytometry, researchers can qualitatively and quantitatively assess the cellular uptake of this compound, providing crucial data for the continued development of this compound as a potential therapeutic agent. Further studies are warranted to elucidate the precise mechanism of cellular entry (e.g., passive diffusion vs. active transport) and to establish a more comprehensive pharmacokinetic and pharmacodynamic profile.

References

The Effect of DB1976 on Gene Transactivation: A Technical Guide

Introduction: DB1976 is a potent, cell-permeable small molecule that has emerged as a highly specific and efficacious inhibitor of the transcription factor PU.1.[1][2][3][4] As a member of the E26 transformation-specific (ETS) family of transcription factors, PU.1 is a master regulator of myeloid and B-lymphoid development, and its dysregulation is implicated in hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on gene transactivation and cell fate, and detailed protocols for key experimental assessments. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting transcription factor-driven diseases.

Mechanism of Action: Allosteric Inhibition of PU.1-DNA Binding

This compound is a heterocyclic dication and a selenophene isostere of the compound DB270.[1][7][8] Its primary mechanism involves the inhibition of PU.1-mediated gene transactivation by preventing the transcription factor from binding to its cognate DNA sequences.

Unlike conventional inhibitors that might target the protein itself, this compound acts on the DNA. All ETS proteins, including PU.1, recognize a conserved 5′-GGAA-3′ core DNA sequence.[1] High-affinity binding sites for PU.1 are frequently flanked by AT-rich sequences.[2][8] this compound exhibits a strong binding affinity and selectivity for these AT-rich sequences in the minor groove of the DNA.[2][7]

By occupying the DNA minor groove at sites flanking the PU.1 consensus sequence, this compound induces a conformational change in the DNA, which allosterically prevents the PU.1 protein from effectively binding to its major groove recognition site.[1][5] This mechanism is distinct from its analog DB270, which binds directly to the PU.1 protein, leading to sequestration and poor inhibitory efficacy in vivo.[8] The inability of this compound to bind the PU.1 protein directly under physiological conditions is crucial for its function as a potent and complete antagonist of PU.1-dependent transactivation in living cells.[8]

Quantitative Efficacy of this compound

The inhibitory potential of this compound has been quantified through various in vitro and cell-based assays. The data highlights its high potency against the PU.1/DNA complex and its selective effects on cancer cells over normal cells.

Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound

| Parameter | Description | Value | Reference |

|---|---|---|---|

| IC₅₀ (PU.1 Binding) | Concentration for 50% inhibition of PU.1 protein binding to its DNA target in vitro. | 10 nM | [1][2][3][4] |

| Kᴅ (this compound-λB affinity) | Dissociation constant for this compound binding to the λB high-affinity PU.1 DNA site. | 12 nM | [1][2][3][4] |

| IC₅₀ (Transactivation) | Concentration for 50% inhibition of PU.1-dependent reporter gene transactivation in HEK293 cells. | 2.4 µM |[2] |

Table 2: Cellular Effects of this compound on AML and Normal Hematopoietic Cells

| Parameter | Cell Type | Effect | Value | Reference |

|---|---|---|---|---|

| IC₅₀ (Cell Growth) | PU.1 URE–/– AML Cells | 50% growth inhibition. | 105 µM | [2][3] |

| IC₅₀ (Cell Growth) | Normal Hematopoietic Cells | 50% growth inhibition. | 334 µM | [2][3] |

| Apoptosis Induction | Murine PU.1 URE–/– AML Cells | Fold increase in apoptotic cells. | 1.6-fold | [2][3] |

| Apoptosis Induction | Primary Human AML Cells | Average fold increase in apoptotic cells. | 1.5-fold | [2][4] |

| Viable Cell Count | Primary Human AML Cells | Mean decrease in viable cells vs. vehicle. | 81% | [2][4] |

| Clonogenic Capacity | Primary Human AML Cells | Mean decrease in colony formation vs. vehicle. | 36% |[2][4] |

Signaling Pathway Consequences of PU.1 Inhibition

Inhibition of PU.1 by this compound has profound downstream effects, particularly in the context of AML where PU.1 function is critical. By preventing PU.1 from activating its target genes, this compound disrupts essential cellular processes required for leukemia cell survival and proliferation. This leads to a reduction in cell growth and a significant induction of apoptosis.[5] The PU.1 pathway operates within a larger network of transcription factors, including AP-1 and NF-κB, which are also crucial for myeloid cell development and survival.[6] Specifically, constitutive NF-κB activation is a known hallmark of AML, promoting cell survival and therapy resistance.[9][10] Targeting the PU.1 node with this compound effectively dismantles a key pro-survival signal in these malignant cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene transactivation and cellular function.

Protocol 1: PU.1-Dependent Reporter Gene Transactivation Assay

This assay quantitatively measures the ability of this compound to inhibit PU.1-mediated gene transactivation in a controlled cellular environment.

-

Cell Culture and Plasmids:

-

Culture PU.1-negative cells (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS).[2]

-

Utilize a reporter plasmid containing a fluorescent protein (e.g., EGFP) under the control of a minimal promoter and multiple tandem copies of a high-affinity PU.1 binding site (e.g., the λB enhancer site).[5][8]

-

Use a separate plasmid for the constitutive expression of the PU.1 protein (e.g., under a CMV promoter).[5]

-

-

Transfection:

-

Seed HEK293 cells in 24-well plates to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with the PU.1 expression plasmid and the PU.1-responsive reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

Approximately 24 hours post-transfection, replace the media with fresh media containing serial dilutions of this compound (e.g., from 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO).

-

-

Data Acquisition and Analysis:

-

Incubate cells for an additional 24-48 hours.

-

Harvest the cells and quantify the reporter protein expression (e.g., EGFP fluorescence) using a flow cytometer.

-

Normalize the reporter signal to a control for transfection efficiency if necessary.

-

Plot the normalized reporter signal against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2][5]

-

Protocol 2: Cell Viability and Growth Inhibition Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cells and assesses its selectivity compared to non-malignant cells.

-

Cell Seeding: Seed AML cells (e.g., PU.1 URE–/– murine AML cells, MOLM13 human cells) and control cells (e.g., normal hematopoietic cells) in 96-well plates at an appropriate density.[2][3]

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only wells as a negative control.

-

Incubation: Culture the cells for a defined period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Read the absorbance or fluorescence on a plate reader.

-

Analysis: Convert readings to percentage viability relative to the vehicle control and plot against drug concentration to calculate IC₅₀ values.

Protocol 3: Apoptosis Quantification Assay

This method quantifies the induction of apoptosis in AML cells following treatment with this compound.

-

Cell Treatment: Culture AML cells (e.g., primary human AML cells) in the presence of a fixed concentration of this compound (based on IC₅₀ values) or vehicle control for 24-48 hours.[2][4]

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer and stain with fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide, PI).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). Calculate the fold-increase in the total apoptotic fraction compared to the vehicle control.

Protocol 4: Clonogenic (Colony Formation) Assay

This assay assesses the effect of this compound on the self-renewal and proliferative capacity of leukemic stem and progenitor cells.

-

Cell Plating: Prepare a single-cell suspension of primary human AML cells.[4][5]

-

Media Preparation: Mix the cells with a semi-solid medium (e.g., MethoCult™) containing appropriate cytokines and either this compound at a specified concentration or a vehicle control.

-

Plating and Incubation: Plate the mixture into culture dishes and incubate for 10-14 days in a humidified incubator until colonies are visible.[5]

-

Colony Counting: Count the number of colonies (typically defined as clusters of >40 cells) in each dish under a microscope.

-

Analysis: Calculate the percentage decrease in clonogenic capacity in the this compound-treated group compared to the vehicle control group.[2][4]

This compound is a rigorously characterized inhibitor of the transcription factor PU.1. Its unique allosteric mechanism of action, which involves binding to flanking DNA sequences rather than the protein itself, confers high potency and efficacy in vivo. Quantitative data consistently demonstrates its ability to inhibit PU.1-dependent transactivation, suppress the growth of AML cells, and induce apoptosis, with a notable selectivity over normal hematopoietic cells. The provided protocols offer a robust framework for researchers to further investigate the biological effects of this compound and explore its potential as a targeted therapeutic agent for AML and other diseases driven by PU.1 dysregulation.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Apoptosis | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content-assets.jci.org [content-assets.jci.org]

The Disruption of PU.1-Mediated Transcription: A Preliminary Technical Guide on DB1976 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A key player in the differentiation of hematopoietic cells is the transcription factor PU.1, which is frequently dysregulated in AML.[1][3][4] The small molecule DB1976 has emerged as a potent, cell-permeable inhibitor of PU.1, offering a targeted therapeutic strategy.[5][6] This document provides a comprehensive technical overview of the preclinical data available for this compound in the context of AML, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.

Introduction to this compound

This compound is a heterocyclic diamidine and a selenophene analog of DB270.[5][6] It functions as a first-in-class small-molecule inhibitor that allosterically interferes with the binding of the transcription factor PU.1 to chromatin.[3] By interacting with the DNA minor groove flanking the PU.1 binding motifs, this compound disrupts the interaction of PU.1 with the promoters of its target genes.[3] This leads to the downregulation of canonical PU.1 transcriptional targets, ultimately inhibiting cell growth and inducing apoptosis in AML cells.[3]

Mechanism of Action: Targeting the PU.1 Pathway

The transcription factor PU.1 is critical for normal myeloid and lymphoid differentiation.[3] In more than 50% of AML patients, PU.1 expression or activity is disrupted.[3] Reduced levels of PU.1 are associated with several AML subtypes, including those with FLT3-internal tandem duplication (FLT3-ITD) and RUNX1-ETO mutations.[3] this compound exploits the dependence of AML cells on the remaining, albeit low, levels of PU.1 activity. Further inhibition of this already compromised pathway proves to be more detrimental to leukemic cells than to normal hematopoietic cells.[3]

Signaling Pathway Disruption

This compound treatment has been shown to decrease the occupancy of PU.1 on the promoters of its target genes, such as E2f1, Junb, and Csf1r.[3] This direct interference with PU.1 binding to chromatin disrupts the downstream signaling necessary for the survival and proliferation of AML cells.

Caption: Mechanism of this compound action in AML cells.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated in various AML cell lines and primary patient samples. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description | Reference |

| PU.1 Binding IC50 | 10 nM | Concentration for 50% inhibition of PU.1 binding to DNA in vitro. | [5][6] |

| PU.1/DNA Complex KD | 12 nM | Dissociation constant for the this compound-λB DNA complex. | [5][6] |

| PU.1 Transactivation IC50 | 2.4 µM | Concentration for 50% inhibition of PU.1-dependent reporter transactivation in HEK293 cells. | [5] |

Table 2: Cytotoxicity of this compound in AML and Normal Cells

| Cell Type | IC50 (µM) | Description | Reference |

| PU.1 URE–/– AML Cells | 105 | Murine AML cells with reduced PU.1 expression. | [5] |

| WT Bone Marrow Cells | 334 | Normal wild-type murine bone marrow cells. | [5] |

Table 3: Cellular Effects of this compound on AML Cells

| Effect | Cell Type | Result | Reference |

| Apoptosis Induction | PU.1 URE–/– AML Cells | 1.6-fold increase in apoptotic cells. | [5] |

| Apoptosis Induction | Primary Human AML Cells | 1.5-fold increase in the apoptotic cell fraction (average). | [5] |

| Viable Cell Count | Primary Human AML Cells | 81% mean decrease in the number of viable cells. | [5] |

| Clonogenic Capacity | Primary Human AML Cells | 36% mean decrease in clonogenic capacity. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound, cell viability assays are performed.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Exploring novel sphingolipid-based therapeutics for AML — Loughran Lab at UVA [loughranlab.com]

- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic vulnerabilities of transcription factors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

Methodological & Application

Application Notes and Protocols for DB1976 in Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1976 is a potent and cell-permeable small molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1.[1][2][3][4][5][6] By binding to the minor groove of DNA flanking the PU.1 binding site, this compound allosterically inhibits the interaction of PU.1 with its target DNA sequences.[7] This inhibition of PU.1, a critical transcription factor in hematopoietic cell development and differentiation, has been shown to induce apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[7] These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in a research setting.

Mechanism of Action